molecular formula C15H13ClN2OS B11628194 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole

2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole

Cat. No.: B11628194
M. Wt: 304.8 g/mol
InChI Key: BENKXFRXSWPBMR-UHFFFAOYSA-N
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Description

2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Properties

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

2-[2-(2-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-1-4-8-14(11)19-9-10-20-15-17-12-6-2-3-7-13(12)18-15/h1-8H,9-10H2,(H,17,18)

InChI Key

BENKXFRXSWPBMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 2-mercaptoethylamine.

    Formation of 2-(2-chlorophenoxy)ethylamine: 2-chlorophenol is reacted with ethylene oxide to form 2-(2-chlorophenoxy)ethanol, which is then converted to 2-(2-chlorophenoxy)ethylamine through a substitution reaction with ammonia.

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with carbon disulfide and potassium hydroxide to form 2-mercaptobenzimidazole.

    Final Coupling Reaction: The final step involves the coupling of 2-(2-chlorophenoxy)ethylamine with 2-mercaptobenzimidazole under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their function. The chlorophenoxyethylsulfanyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
  • 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Comparison:

  • Structural Differences: The position and type of substituents on the phenoxy group can significantly affect the compound’s properties.
  • Biological Activity: Different substituents may lead to variations in biological activity, such as antimicrobial or anticancer effects.
  • Chemical Reactivity: The presence of different functional groups can influence the compound’s reactivity in chemical reactions.

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